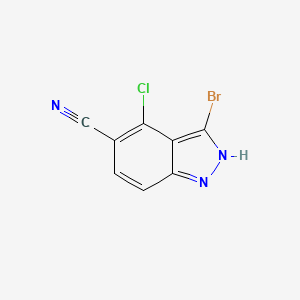

3-bromo-4-chloro-1H-indazole-5-carbonitrile

Description

Properties

IUPAC Name |

3-bromo-4-chloro-2H-indazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3/c9-8-6-5(12-13-8)2-1-4(3-11)7(6)10/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOYGKADJATEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1C#N)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260400 | |

| Record name | 3-Bromo-4-chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-22-9 | |

| Record name | 3-Bromo-4-chloro-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde from 1-bromo-3-fluorobenzene. This intermediate is then subjected to cyclization reactions to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of specific catalysts and solvents to facilitate the reactions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1H-indazole-5-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, methanesulfonic acid, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indazole derivatives, while cyclization reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including 3-bromo-4-chloro-1H-indazole-5-carbonitrile, as anticancer agents:

- Inhibition of Kinases : Indazole derivatives have shown promise as inhibitors of various kinases involved in cancer progression. For instance, compounds similar to 3-bromo-4-chloro-1H-indazole have been evaluated for their inhibitory effects on Bcr-Abl and other kinases, demonstrating potent activity against cancer cell lines such as K562 and HCT116 with IC50 values in the low nanomolar range .

- Mechanism of Action : The compound's activity is often attributed to its ability to bind to ATP-binding sites in kinases, thereby inhibiting their function and leading to reduced cell proliferation in cancerous cells .

Anti-inflammatory Properties

Indazole derivatives are also being explored for their anti-inflammatory properties:

- Targeting Nitric Oxide Synthase (NOS) : Some studies suggest that these compounds can inhibit NOS, an enzyme involved in the inflammatory response. This inhibition can potentially reduce inflammation in various pathological conditions.

Neurological Applications

Research indicates potential applications in treating neurological disorders:

- Neuroprotective Effects : Compounds related to 3-bromo-4-chloro-1H-indazole have been studied for their neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Wang et al. (2018) | Synthesized indazole derivatives with potent Bcr-Abl inhibitory activity | Cancer treatment |

| Duan et al. (2019) | Developed compounds showing selective inhibition of FGFRs | Targeted cancer therapy |

| Hah et al. (2020) | Identified selective CRAF inhibitors with antiproliferative activity | Melanoma treatment |

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit or modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Substituent and Core Structure Comparison

| Compound Name | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|

| 3-Bromo-4-chloro-1H-indazole-5-carbonitrile | Indazole | Br (C3), Cl (C4), CN (C5) | Carbonitrile, Halogens |

| 3-Bromo-1-(THP)-1H-indazole-5-carbonitrile | Indazole | Br (C3), THP (N1), CN (C5) | Carbonitrile, THP protecting |

| 3-Bromo-4-chloro-dithiazole-5-carbonitrile | Dithiazole | Br, Cl, CN | Carbonitrile, Sulfur heteroatoms |

| 5-Amino-1-(2-bromopropanoyl)-pyrazole-4-CN | Pyrazole | Br (propionyl), CN (C4), SMe | Carbonitrile, Thioether |

| 5-[2-(4-Br-phenyl)-benzoxazolyl]-triazole | Triazole | Br (aryl), C=S, benzoxazole | Thione, Benzoxazole |

Key Observations :

- Core Structure Influence :

- Indazole vs. Dithiazole: Indazole’s fused benzene ring enhances aromatic stability compared to dithiazole’s sulfur-rich, less-conjugated system .

- Pyrazole vs. Indazole: Pyrazole’s 5-membered ring lacks the indazole’s bicyclic structure, reducing steric hindrance but limiting π-π stacking interactions .

- Functional Groups: Carbonitrile (CN): Present in all except the triazole-thione (), where a thione (C=S) group replaces CN, altering solubility and metal-binding capacity . Halogen Positioning: Bromine on the aromatic ring (target compound) vs. bromopropanoyl side chain () impacts electronic effects; aryl halides are more resonance-stabilized .

Key Observations :

- Solvent Choice : Polar aprotic solvents (DMF, acetone) are common for cyanation, while toluene is used for moisture-sensitive reactions (e.g., dithiazole formation) .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Comparison

Key Observations :

- IR Spectroscopy : Carbonitrile groups show a distinct ~2220 cm⁻¹ stretch across all CN-containing compounds . The triazole-thione’s C=S peak (1212 cm⁻¹) is absent in indazoles .

- Thermal Stability : High melting points (>200°C) are common for halogenated indazoles and triazoles due to strong intermolecular forces .

Biological Activity

Overview

3-Bromo-4-chloro-1H-indazole-5-carbonitrile is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities. The presence of bromine, chlorine, and a nitrile group enhances its potential as a therapeutic agent. This compound has been investigated for various biological activities, including antiviral, anticancer, and antimicrobial properties, making it a significant focus in medicinal chemistry.

- Chemical Formula : C8H4BrClN3

- CAS Number : 1082040-22-9

- Molecular Weight : 232.49 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is known to inhibit or modulate the activity of certain enzymes and receptors, particularly kinases involved in cell signaling pathways. This modulation can significantly affect cell growth and proliferation, demonstrating its potential in cancer therapy and other diseases .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of indazole derivatives, including this compound:

- Inhibition of Tumor Growth : Research indicates that indazole derivatives can serve as effective inhibitors of tumor growth. For instance, compounds similar to this compound have shown significant potency against various cancer cell lines, with IC50 values in the nanomolar range .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| CFI-400945 | HCT116 (Colon) | <0.01 |

| Compound 82a | KMS-12 BM (Multiple Myeloma) | 1.4 |

| Compound 83 | SNU16 (Gastric) | 0.077 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antifungal Activity : In vitro studies have demonstrated that certain indazole derivatives exhibit antifungal activity against Candida species. For example, modifications in the indazole structure have led to compounds with minimum inhibitory concentrations (MICs) as low as 1 mM against Candida albicans and Candida glabrata .

| Compound | Target Organism | MIC (mM) |

|---|---|---|

| Compound 10g | Candida albicans | 1 |

| Compound 3a | Candida glabrata | 3.807 |

Case Study 1: Antitumor Efficacy

A study focused on the synthesis of novel indazole derivatives demonstrated that compounds derived from this compound exhibited potent antitumor activity. These derivatives were tested against various tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Antifungal Properties

Another investigation evaluated the antifungal efficacy of synthesized indazole derivatives against resistant strains of Candida. The study concluded that specific structural modifications significantly enhanced antifungal activity, suggesting that further research into these derivatives could lead to new therapeutic options for fungal infections.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-bromo-4-chloro-1H-indazole-5-carbonitrile to improve yield and purity?

- Methodological Answer : Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. For example, bromination and chlorination steps may require controlled stoichiometry to avoid over-halogenation. Purification via column chromatography with gradient elution or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance purity. Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progression .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in deuterated DMSO can resolve aromatic protons and nitrile/heterocyclic carbons. Halogen substituents may cause splitting patterns due to isotopic effects .

- HPLC-MS : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase, coupled with ESI-MS, confirms molecular weight and detects impurities .

- X-ray Diffraction : Single-crystal analysis resolves bond angles and halogen positioning, though crystal growth may require slow evaporation from DMSO or ethanol .

Q. How can the solubility and stability of this compound be evaluated under different experimental conditions?

- Methodological Answer :

- Solubility : Test in solvents like DMSO, THF, and dichloromethane using UV-Vis spectroscopy at varying concentrations.

- Stability : Accelerated degradation studies under acidic/alkaline conditions (pH 3–10) and thermal stress (40–80°C) monitored via HPLC. Protect from light to prevent photodegradation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound, and what challenges may arise during data refinement?

- Methodological Answer : Using SHELXL for refinement, researchers must address twinning or low-resolution data by adjusting HKLF5 commands or applying restraints to thermal parameters. Halogen atoms (Br/Cl) may exhibit anisotropic displacement, requiring careful modeling of electron density maps. High R-factors (>0.05) often stem from disordered solvent molecules, which can be masked using SQUEEZE in PLATON .

Q. What strategies are effective in analyzing contradictory data between computational modeling and experimental results for this compound?

- Methodological Answer : Discrepancies (e.g., bond lengths in DFT vs. X-ray data) require cross-validation:

- DFT Optimization : Use B3LYP/6-311+G(d,p) to compare calculated and experimental geometries.

- Error Analysis : Check for crystal packing effects or solvent interactions in experimental data.

- Docking Validation : Compare ligand poses from AutoDock Vina with crystallographic binding modes if available .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophoric elements of this compound?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs by replacing Br/Cl with other halogens or functional groups (e.g., -CF).

- In Vitro Assays : Test kinase inhibition (e.g., JAK2 or EGFR) using fluorescence polarization.

- 3D-QSAR : Align analogs in MOE or Schrodinger to map electrostatic/hydrophobic contours influencing activity .

Q. What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (<3 for oral bioavailability), CYP450 inhibition, and blood-brain barrier penetration.

- Molecular Dynamics : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding using GROMACS .

Q. How can researchers address discrepancies in halogen atom positioning observed in NMR versus X-ray crystallography data?

- Methodological Answer : NMR may show dynamic averaging of halogen positions in solution, while X-ray provides static solid-state data. Use variable-temperature NMR to detect conformational flexibility. For X-ray, ensure heavy atom restraints during refinement to avoid over-interpretation of electron density .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.